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BAY-1436032 is a potent and selective, orally available, pan-inhibitor of mutant isocitrate

dehydrogenase 1 (IDH1).[1] Developed through a collaboration between Bayer and the

German Cancer Research Center (DKFZ), this small molecule therapeutic targets various

mutations of the IDH1 enzyme, a key player in cellular metabolism that is frequently altered in a

range of cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and

intrahepatic cholangiocarcinoma. This guide provides a comprehensive overview of the

discovery and development timeline of BAY-1436032, detailing its mechanism of action,

preclinical efficacy, and clinical evaluation.

Discovery and Preclinical Development
The discovery of BAY-1436032 stemmed from the identification of IDH1 mutations as crucial

oncogenic drivers. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-

ketoglutarate (α-KG). However, specific point mutations in the active site of IDH1, most

commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the

conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-

HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA

demethylases, resulting in widespread epigenetic dysregulation and a block in cellular

differentiation, thereby promoting tumorigenesis.
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BAY-1436032 was developed as a pan-inhibitor, designed to be effective against multiple IDH1

R132 mutations.

In Vitro Efficacy
BAY-1436032 demonstrated potent and selective inhibition of various IDH1 mutants in both

enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of BAY-1436032

Target Assay Type IC50 (nM)

IDH1 R132H Cell-based (2-HG production) 60

IDH1 R132C Cell-based (2-HG production) 45

IDH1 mutant AML cells Colony Formation Assay 100

Data sourced from multiple preclinical studies.[3][4]

In primary human AML cells harboring various IDH1 mutations (R132H, R132C, R132G,

R132L, and R132S), BAY-1436032 effectively inhibited the production of R-2HG, induced

myeloid differentiation, and inhibited colony growth.[5] Notably, the compound showed high

selectivity for mutant IDH1, with significantly less activity against wild-type IDH1 and IDH2.

In Vivo Preclinical Studies
The promising in vitro activity of BAY-1436032 was further validated in patient-derived

xenograft (PDX) models of IDH1-mutant AML and glioma.[5][6]

Key Findings from In Vivo Studies:

AML Models: Oral administration of BAY-1436032 in AML PDX models led to a significant

reduction in leukemic blasts in the peripheral blood, induction of myeloid differentiation, and

depletion of leukemia stem cells.[5] This resulted in a prolonged survival of the treated mice.

[5]
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Glioma Models: In intracranial xenograft models of IDH1-mutant glioma, BAY-1436032
demonstrated brain penetrance and led to a reduction in tumor growth and prolonged

survival.[7]

Clinical Development
Based on the robust preclinical data, BAY-1436032 advanced into Phase I clinical trials for both

solid tumors and AML.

Phase I Study in Advanced Solid Tumors (NCT02746032)
This first-in-human, open-label, dose-escalation and expansion study enrolled patients with

advanced, IDH1-R132X mutant solid tumors.[8][9]

Table 2: Overview of Phase I Solid Tumor Trial (NCT02746032)
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Parameter Details

Patient Population

Patients with advanced IDH1-R132X mutant

solid tumors, including lower-grade glioma

(LGG), glioblastoma, and intrahepatic

cholangiocarcinoma.

Dose Escalation Cohorts
150 mg, 300 mg, 600 mg, 1200 mg, and 1500

mg twice daily (BID).[2]

Pharmacokinetics Exhibited a relatively short half-life.[9]

Pharmacodynamics

Showed target engagement with a median

maximal reduction of plasma R-2-

hydroxyglutarate levels of 76%.[2][9]

Safety
Generally well-tolerated, with no maximum

tolerated dose (MTD) identified.[9]

Efficacy

The most significant clinical activity was

observed in patients with lower-grade glioma,

with an objective response rate of 11% and

stable disease in 43%.[9] Some patients with

LGG experienced durable responses, continuing

treatment for over two years.[9]

Phase I Study in Acute Myeloid Leukemia
(NCT03127735)
A parallel Phase I dose-escalation study evaluated BAY-1436032 in patients with relapsed or

refractory IDH1-mutant AML.[10][11]

Table 3: Overview of Phase I AML Trial (NCT03127735)
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Parameter Details

Patient Population
Patients with relapsed or refractory AML

harboring an IDH1 mutation.[10]

Dose Escalation Cohorts
300 mg, 600 mg, 1200 mg, and 1500 mg twice

daily (BID).[12]

Pharmacokinetics

Showed a relatively short half-life and apparent

non-linear pharmacokinetics after continuous

dosing.[12][13]

Pharmacodynamics
Most patients experienced only partial inhibition

of plasma R-2HG levels.[12][13]

Safety
The drug was found to be safe, and a maximum

tolerated dose was not identified.[12][13]

Efficacy

The overall response rate was 15%, with a

median treatment duration of 6.0 months for

responding patients.[12][13]

Development Status
Despite showing a favorable safety profile and evidence of clinical activity, particularly in lower-

grade glioma, Bayer announced that it would not be pursuing further clinical development of

BAY-1436032. The development rights have since been returned to the German Cancer

Research Center (DKFZ).

Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
The central mechanism of BAY-1436032 is the inhibition of the neomorphic activity of mutant

IDH1, thereby reducing the production of the oncometabolite 2-HG. This, in turn, restores the

function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic dysregulation

and the induction of cellular differentiation.
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Caption: Mutant IDH1 signaling and the mechanism of action of BAY-1436032.

Experimental Workflow for Preclinical Evaluation
The preclinical assessment of BAY-1436032 followed a logical progression from in vitro

characterization to in vivo efficacy studies.
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Caption: A generalized workflow for the preclinical evaluation of BAY-1436032.
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Experimental Protocols
Colony Forming Cell (CFC) Assay
This assay is used to assess the effect of BAY-1436032 on the proliferative capacity of primary

human AML cells.

Methodology:

Mononuclear cells from AML patients with IDH1 mutations are isolated.

Cells are plated in duplicate in methylcellulose medium (e.g., Methocult H4100)

supplemented with a cocktail of cytokines (e.g., IL-3, GM-CSF, SCF, FLT3-ligand, and EPO).

[14]

BAY-1436032 is added to the methylcellulose at various concentrations, with a vehicle

control (e.g., DMSO).[14]

Plates are incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.[14]

Colonies are evaluated and counted microscopically based on standard morphological

criteria.[14]

In Vivo Patient-Derived Xenograft (PDX) Model
PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that

closely mimics the human tumor environment.

Methodology:

Primary AML cells from a patient with an IDH1 mutation are transplanted into

immunodeficient mice (e.g., NSG mice).[5]

Engraftment of human leukemic cells is confirmed by monitoring for the presence of human

CD45+ cells in the peripheral blood.[6]

Once engraftment is established, mice are randomized into treatment and control groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15617696?utm_src=pdf-body
https://haematologica.org/article/download/9705/72859
https://www.benchchem.com/product/b15617696?utm_src=pdf-body
https://haematologica.org/article/download/9705/72859
https://haematologica.org/article/download/9705/72859
https://haematologica.org/article/download/9705/72859
https://pmc.ncbi.nlm.nih.gov/articles/PMC5629366/
https://www.researchgate.net/figure/Mutant-IDH1-inhibitor-BAY1436032-combined-with-chemotherapy-delays-engraftment-of_fig2_340657499
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BAY-1436032 is administered orally once daily at specified doses (e.g., 45 or 150 mg/kg).[3]

[5] The control group receives a vehicle.

Leukemic burden in the peripheral blood is monitored regularly.

Survival of the mice in each group is monitored, and endpoint analyses, such as

measurement of serum R-2HG levels and assessment of myeloid differentiation markers on

leukemic cells, are performed.[3][5]

R-2HG Measurement Assay
Quantification of the oncometabolite 2-HG is a key pharmacodynamic biomarker for assessing

the target engagement of IDH1 inhibitors.

Methodology (General Principles):

While specific lab protocols may vary, the measurement of R-2HG in plasma, serum, or tumor

tissue typically involves mass spectrometry-based methods.

Sample Preparation: Biological samples are processed to extract metabolites. This may

involve protein precipitation and subsequent purification steps.

Chromatographic Separation: The extracted metabolites are separated using liquid

chromatography (LC) or gas chromatography (GC).[15]

Mass Spectrometry Detection: The separated metabolites are introduced into a mass

spectrometer for detection and quantification.[15] This allows for the specific and sensitive

measurement of R-2HG, and in some methods, the differentiation between the R and S

enantiomers.[15]

Data Analysis: The concentration of R-2HG is determined by comparing the signal from the

sample to that of a standard curve generated with known concentrations of the metabolite.

Conclusion
BAY-1436032 represents a significant effort in the targeted therapy of IDH1-mutant cancers. Its

discovery and development have provided valuable insights into the therapeutic potential of

inhibiting this key metabolic enzyme. The preclinical data demonstrated its potent and selective
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activity, and the Phase I clinical trials confirmed its favorable safety profile and showed

encouraging signs of efficacy, particularly in lower-grade glioma. Although the clinical

development of BAY-1436032 by Bayer has been discontinued, the comprehensive data

generated from its investigation continue to be a valuable resource for the scientific community

and will undoubtedly inform the future development of novel therapies for IDH1-mutant

malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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